molecular formula C8H8N2OS B12994585 4-(Methylthio)benzo[d]isoxazol-3-amine

4-(Methylthio)benzo[d]isoxazol-3-amine

Cat. No.: B12994585
M. Wt: 180.23 g/mol
InChI Key: ZEISLBNMQTWLPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

the compound can be synthesized in bulk quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-(Methylthio)benzo[d]isoxazol-3-amine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)benzo[d]isoxazol-3-amine is unique due to its specific structure, which includes a methylthio group attached to the isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methylsulfanyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)8(9)10-11-5/h2-4H,1H3,(H2,9,10)

InChI Key

ZEISLBNMQTWLPV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=NO2)N

Origin of Product

United States

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